

Unraveling Carrier Transport in Sb₂S₃ Thin Films: A Technical Guide

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Compound of Interest

Compound Name: Antimony Trisulfide

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Antimony sulfide (Sb₂S₃) has emerged as a promising material for various optoelectronic applications, including solar cells and photodetectors, owing to its suitable bandgap, high absorption coefficient, and earth-abundant constituents. A thorough understanding of the carrier transport mechanisms within Sb₂S₃ thin films is paramount for optimizing device performance. This technical guide provides an in-depth analysis of the core carrier transport phenomena, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Dominant Carrier Transport Mechanisms

Carrier transport in polycrystalline Sb₂S₃ thin films is a complex interplay of several mechanisms, primarily governed by the material's structural and electronic properties, including crystallinity, grain boundaries, and defect states. The dominant transport mechanisms can be broadly categorized as:

- **Band-like Transport:** In crystalline grains with low defect densities, charge carriers (electrons and holes) can move freely within the conduction and valence bands, respectively. This mechanism is characterized by higher carrier mobility.
- **Hopping Conduction:** In amorphous or highly disordered regions, and in the presence of localized trap states within the bandgap, carrier transport occurs via thermally activated

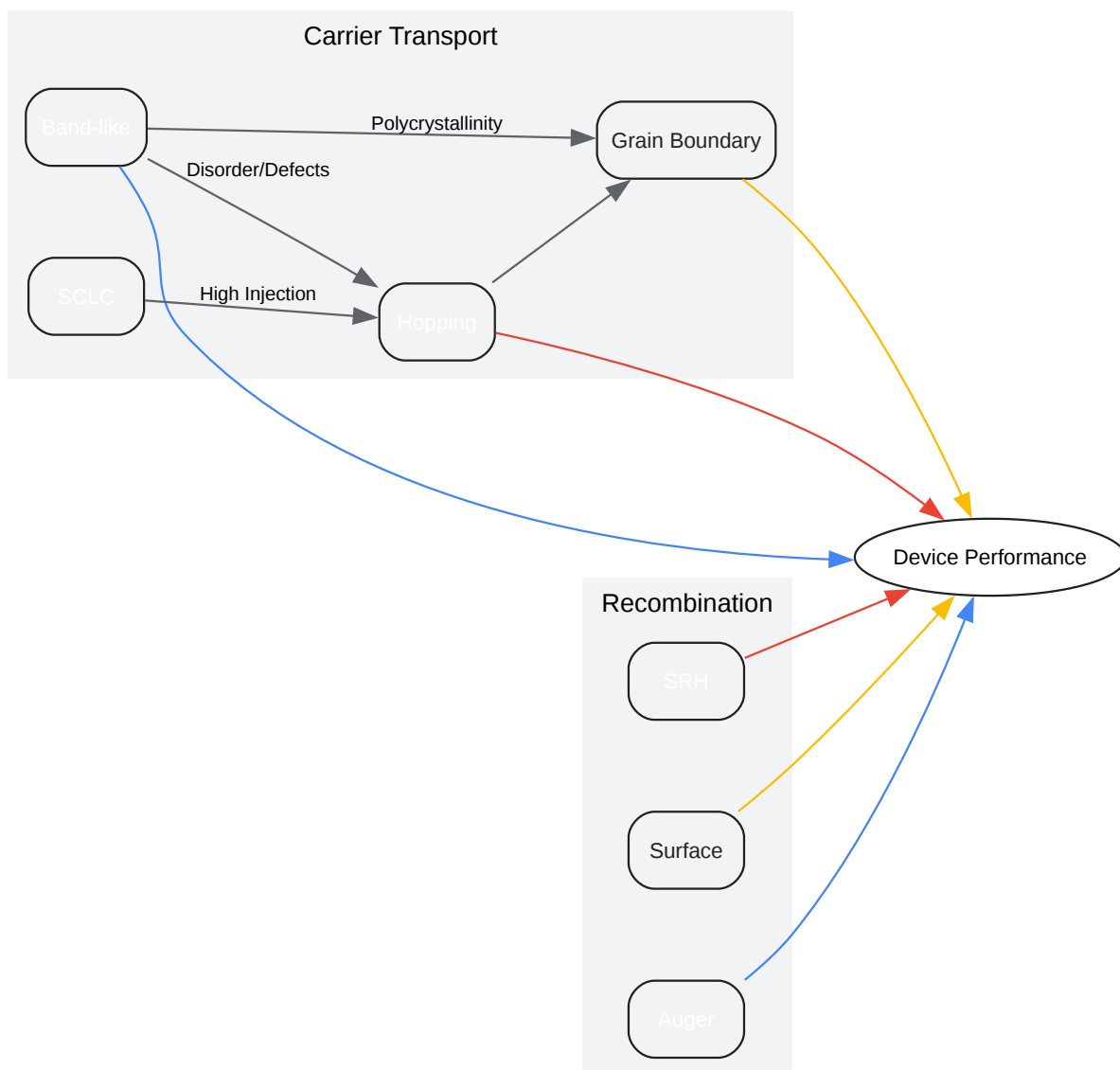
hopping between these localized states. This mechanism typically results in lower carrier mobility and is strongly temperature-dependent.

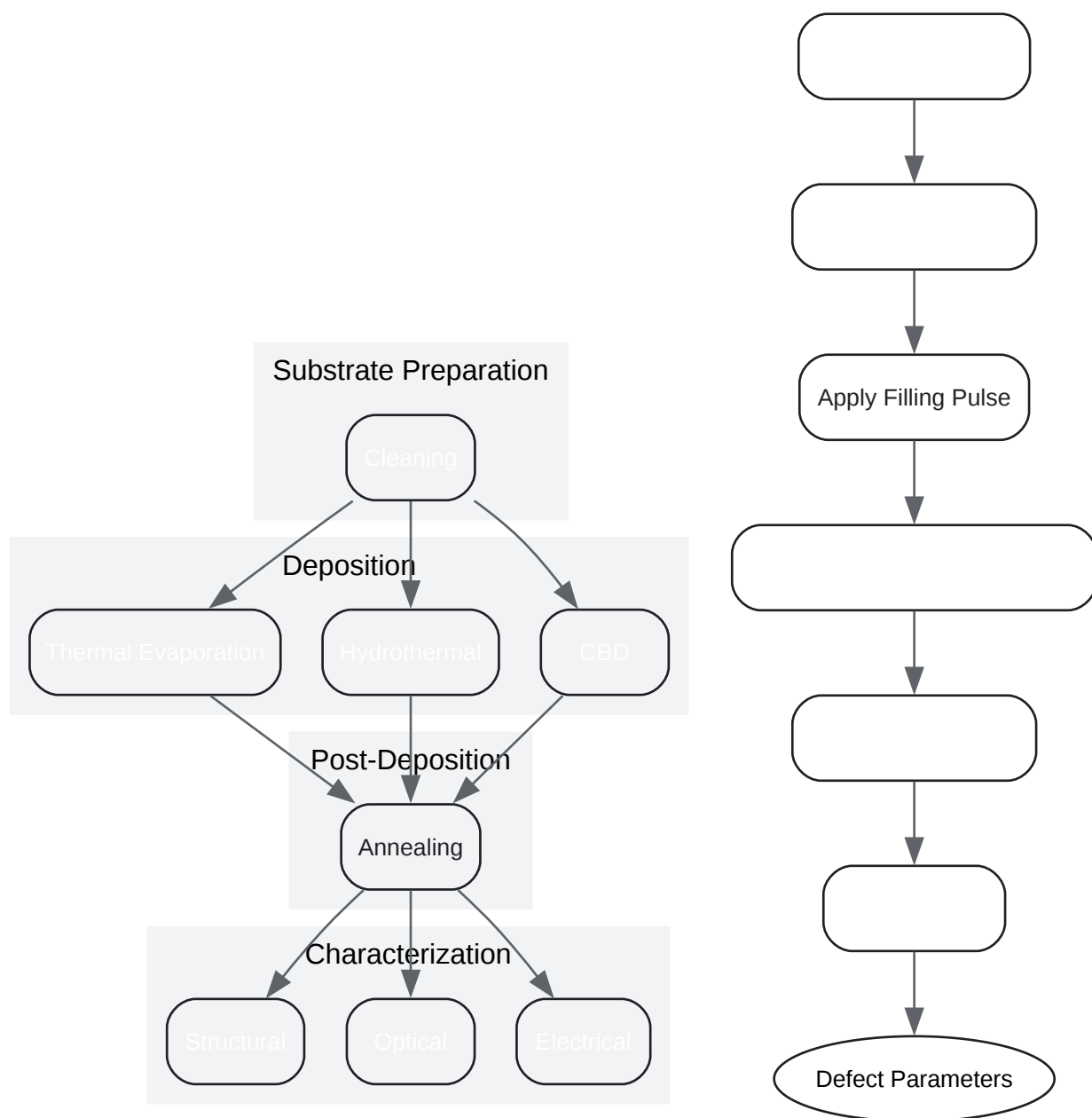
- **Grain Boundary-Limited Transport:** Polycrystalline Sb₂S₃ films are composed of numerous grains separated by grain boundaries. These boundaries can act as potential barriers or scattering centers for charge carriers, impeding their transport and increasing recombination, thereby limiting the overall conductivity and device performance. The orientation of the (Sb₄S₆)_n ribbons within the grains relative to the direction of current flow is also a critical factor, with transport being more efficient along the ribbons.^[1]
- **Space-Charge-Limited Current (SCLC):** At sufficiently high applied voltages, the injected carrier density can exceed the intrinsic carrier density, leading to the formation of a space charge region that limits the current. This phenomenon can be utilized to determine carrier mobility and trap density.

Recombination mechanisms also play a crucial role in determining the net carrier transport. These include:

- **Shockley-Read-Hall (SRH) Recombination:** Occurs via deep-level defect states within the bandgap.
- **Surface Recombination:** Takes place at the interfaces of the Sb₂S₃ layer with other materials in a device stack.
- **Auger Recombination:** A three-particle process that becomes significant at high carrier concentrations.

The interplay of these transport and recombination mechanisms is visualized in the following diagram.





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References

- 1. researchgate.net [researchgate.net]
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